N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Description
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C14H15F3N2O4 and its molecular weight is 332.279. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research in the field of organic chemistry has led to the synthesis of various oxalamide and related compounds, showcasing the versatility and applicability of these molecules in chemical synthesis. For instance, the synthesis of optically active binuclear diorganotin compounds from oxalamides highlights the potential of oxalamides in creating complex molecular architectures with potential applications in materials science and catalysis (Jiménez‐Pérez et al., 2006). Similarly, the development of novel insecticides like flubendiamide, which possess unique chemical structures including oxalamide functionalities, demonstrates the application of such compounds in agricultural chemistry (Tohnishi et al., 2005).
Material Science and Supramolecular Chemistry
Oxalamide derivatives have shown significant promise in the development of new materials and supramolecular assemblies. Studies on the supramolecular architectures of conformationally controlled molecular clefts derived from oxalamides reveal the potential of these compounds in designing new molecular sensors, molecular recognition systems, and self-assembling materials (González-González et al., 2011).
Potential Pharmaceutical Applications
While direct research on the specified compound in pharmaceutical applications is not readily available, related compounds have been investigated for their biological activities. The study of Schiff base organotin(IV) complexes, for example, indicates the potential of oxalamide-related compounds in medicinal chemistry, particularly in the development of new anticancer drugs (Basu Baul et al., 2009).
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4/c15-14(16,17)23-10-3-1-9(2-4-10)19-12(22)11(21)18-7-13(8-20)5-6-13/h1-4,20H,5-8H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDIHWBJWSBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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